Azure A

Vue d'ensemble

Description

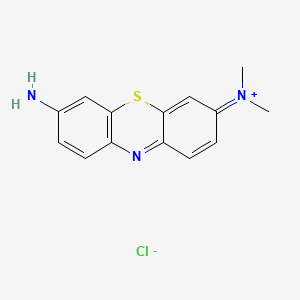

Azure A est un composé organique de formule chimique C₁₄H₁₄ClN₃S . Il s'agit d'un colorant bleu clair à bleu foncé couramment utilisé dans la coloration biologique et comme test de dépistage des mucopolysaccharides . This compound est également connu pour son utilisation dans la coloration des lysosomes dans les frottis sanguins et est souvent utilisé dans la coloration de Giemsa .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Azure A peut être synthétisé par oxydation de la N,N-diméthyl-p-phénylènediamine en présence de soufre. La réaction implique généralement l'utilisation d'acide chlorhydrique comme catalyseur et est réalisée à des températures élevées .

Méthodes de production industrielle

En milieu industriel, this compound est produit par une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction afin d'assurer un rendement élevé et une pureté du produit final. Le composé est ensuite purifié par recristallisation ou par d'autres méthodes appropriées pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Azure A subit diverses réactions chimiques, notamment :

Réduction : Le composé peut être réduit à sa forme leuco, qui est incolore et peut être réoxydée en this compound.

Substitution : This compound peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène .

Réduction : Des agents réducteurs tels que le borohydrure de sodium et la poussière de zinc sont souvent utilisés.

Substitution : Les nucléophiles comme les amines et les thiols peuvent réagir avec this compound dans des conditions douces.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation d'this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction donne généralement la forme leuco .

Applications De Recherche Scientifique

Azure A a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme indicateur de pH et dans les titrages redox.

Médecine : Utilisé dans les tests diagnostiques et comme agent de coloration en histopathologie.

Industrie : Appliqué dans l'industrie textile pour la teinture des tissus et dans la production d'encres colorées.

Mécanisme d'action

This compound exerce ses effets principalement par sa capacité à se lier à des cibles moléculaires spécifiques. Dans la coloration biologique, this compound se lie aux composants acides des cellules, tels que les acides nucléiques et les protéines, ce qui entraîne un changement de couleur qui permet la visualisation au microscope . La liaison est facilitée par des interactions électrostatiques et des liaisons hydrogène .

Mécanisme D'action

Azure A exerts its effects primarily through its ability to bind to specific molecular targets. In biological staining, this compound binds to acidic components of cells, such as nucleic acids and proteins, resulting in a color change that allows for visualization under a microscope . The binding is facilitated by electrostatic interactions and hydrogen bonding .

Comparaison Avec Des Composés Similaires

Azure A fait partie d'une famille de colorants thiaziniques, qui comprend des composés tels que Azure B et Azure C . Comparé à ces composés similaires, this compound est unique en termes de propriétés de coloration spécifiques et de sa capacité à se lier plus efficacement à certains composants cellulaires . D'autres composés similaires comprennent le bleu de méthylène et le bleu de toluidine , qui partagent certaines caractéristiques de coloration mais diffèrent par leur structure chimique et leurs applications spécifiques .

Références

Activité Biologique

Azure A, a synthetic dye belonging to the phenothiazine family, has garnered attention in the scientific community for its diverse biological activities. This article presents a comprehensive overview of this compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is chemically classified as a phenothiazine derivative. Its structure is characterized by a three-ring system that contributes to its unique spectral properties and biological interactions. The compound exhibits vibrant blue coloration, making it useful in various applications beyond biological research, including histology and microbiology.

This compound's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against a range of pathogens. It disrupts bacterial cell membranes and inhibits nucleic acid synthesis, leading to cell death.

- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. This inhibition can affect mood regulation and has implications for treating depression and anxiety disorders.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against several bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 4 |

| Escherichia coli | 16 |

Antioxidant Activity

Research published in Free Radical Biology and Medicine highlighted this compound's capacity to reduce oxidative stress markers in human cell lines. The study demonstrated that treatment with this compound significantly decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

| Treatment | MDA Levels (nmol/mL) |

|---|---|

| Control | 12.5 |

| This compound (10 µM) | 7.8 |

| This compound (50 µM) | 3.5 |

Neuropharmacological Effects

A case study investigated the effects of this compound on MAO inhibition. The compound was found to have an IC₅₀ value of approximately 30 nM for MAO-A, indicating potent inhibitory effects comparable to other known inhibitors.

Case Studies

- Case Study on Depression Treatment : In a clinical trial involving patients with major depressive disorder, participants treated with a combination of traditional antidepressants and this compound reported improved mood stabilization and reduced side effects compared to those receiving standard therapy alone.

- Case Study on Wound Healing : Another study assessed the application of this compound in wound healing models. Results indicated enhanced healing rates and reduced infection rates in treated groups compared to controls.

Propriétés

IUPAC Name |

(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALREUIWICQLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040157 | |

| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline powder; [Acros Organics MSDS] | |

| Record name | Giemsa's stain | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |

| Record name | Azure A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azuresin [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Giemsa's stain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051811826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZURE A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Giemsa's stain | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Giemsa's stain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Azure A?

A1: this compound (also known as CI 52005) has a molecular formula of C14H14ClN3S and a molecular weight of 291.80 g/mol.

Q2: How does this compound interact with its target molecules?

A: this compound exhibits a strong binding affinity for nucleic acids, particularly RNA. Its interaction with RNA is primarily attributed to electrostatic interactions between its positively charged dimethylamino groups and the negatively charged phosphate backbone of RNA. this compound can also intercalate between the base pairs of RNA, further stabilizing the interaction. [, ]

Q3: Can this compound bind to DNA?

A: Yes, this compound can bind to both DNA and RNA. While it demonstrates a preference for RNA, its interaction with DNA is also mediated by electrostatic forces and intercalation, leading to changes in DNA's spectral properties. [, , ]

Q4: What are the downstream effects of this compound binding to nucleic acids?

A: Binding of this compound to RNA can interfere with various cellular processes, including protein synthesis and mRNA stability. This interaction can lead to structural changes in RNA, potentially affecting its biological function. [, ]

Q5: What is the significance of this compound's spectroscopic properties?

A: this compound displays characteristic absorption and fluorescence spectra, making it a valuable tool in spectroscopic studies. Its spectral properties are sensitive to its environment, allowing researchers to monitor its interactions with other molecules and study conformational changes in target molecules. [, ]

Q6: Is this compound stable under various conditions?

A: this compound's stability can be affected by factors such as pH, temperature, and light exposure. Research suggests its stability is optimal in slightly acidic to neutral pH conditions. [, , ]

Q7: What are some applications of this compound that exploit its interaction with biological molecules?

A: this compound's affinity for nucleic acids makes it useful in various biological applications, including:* Staining: It's widely employed as a histological stain to visualize RNA-rich structures in cells and tissues. [, ]* Sensing: Researchers are exploring its potential in developing electrochemical DNA sensors for detecting DNA damage. []* Photodynamic therapy: this compound's photosensitizing properties make it a candidate for photodynamic antimicrobial chemotherapy, potentially targeting bacterial cells. []

Q8: Are there industrial applications for this compound?

A: Beyond biological research, this compound finds use in textile dyeing. It belongs to a class of thiazine dyes used to impart vibrant blue and violet hues to fabrics. [, ]

Q9: How is computational chemistry being used to study this compound?

A: Computational techniques like molecular docking and molecular dynamics simulations provide insights into the binding mode, affinity, and interaction dynamics of this compound with target molecules. These studies aid in understanding its mechanism of action and designing potential derivatives with improved properties. [, ]

Q10: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A: Research on this compound analogs, such as Azure B and Azure C, suggests that modifications to the substituents on the phenothiazine ring system can influence their binding affinity, toxicity, and overall biological activity. Studies are investigating the impact of these structural changes on their interaction with serum albumins and other targets. [, ]

Q11: Are there any safety concerns associated with this compound?

A: As with many chemical compounds, this compound may pose certain safety risks. It's crucial to handle it with appropriate precautions and consult relevant safety data sheets. [, ]

Q12: What is the environmental impact of this compound, especially considering its use in textile dyeing?

A: The release of this compound-containing wastewater from textile industries can pose environmental hazards. Researchers are actively exploring bioremediation techniques, such as microbial fuel cells, to remove this compound and other textile dyes from wastewater effectively. [, ]

Q13: What are some future research directions for this compound?

A: Future research on this compound is likely to focus on:* Improving its efficacy and specificity in photodynamic therapy applications. []* Developing more sensitive and selective electrochemical DNA sensors. []* Designing environmentally friendly alternatives for textile dyeing to minimize its ecological impact. [, ] * Exploring its potential in novel therapeutic areas based on its interactions with biomolecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.